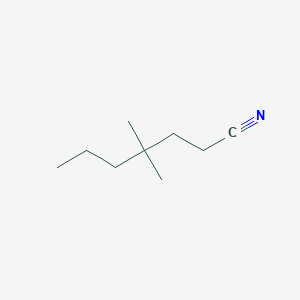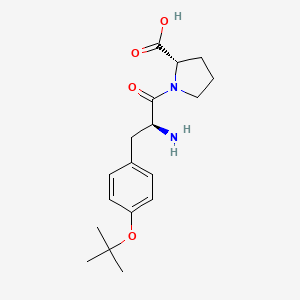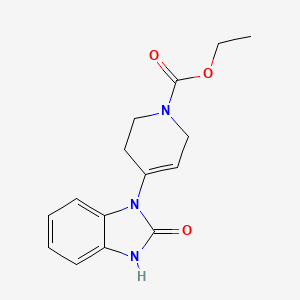
4,4-Dimethylheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is a branched hydrocarbon with two methyl groups attached to the fourth carbon of a heptane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. For 4,4-Dimethylheptanenitrile, the corresponding halogenoalkane, 4,4-dimethylheptane bromide, can be used. The reaction proceeds as follows[ \text{(CH}_3\text{)}_2\text{C(CH}_2\text{)}_3\text{Br} + \text{KCN} \rightarrow \text{(CH}_3\text{)}_2\text{C(CH}_2\text{)}_3\text{CN} + \text{KBr} ]
From Amides: Another method involves dehydrating amides using phosphorus(V) oxide. For example, 4,4-dimethylheptanamide can be dehydrated to form this compound.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for yield and efficiency. The use of continuous flow reactors and catalysts can enhance the production rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can be oxidized to amides or carboxylic acids under specific conditions. For example, 4,4-Dimethylheptanenitrile can be oxidized to 4,4-dimethylheptanoic acid.
Reduction: Nitriles can be reduced to primary amines using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4). The reduction of this compound would yield 4,4-dimethylheptanamine.
Substitution: Nitriles can undergo nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases for hydrolysis reactions.
Major Products
Oxidation: 4,4-Dimethylheptanoic acid.
Reduction: 4,4-Dimethylheptanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylheptanenitrile depends on its chemical reactivity. As a nitrile, it can participate in various chemical reactions, including nucleophilic addition and substitution. The cyano group is a strong electron-withdrawing group, which influences the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpentanenitrile: A shorter chain nitrile with similar reactivity.
4,4-Dimethylhexanenitrile: Another similar compound with one less carbon atom in the chain.
4,4-Dimethyloctanenitrile: A longer chain nitrile with similar properties.
Uniqueness
4,4-Dimethylheptanenitrile is unique due to its specific chain length and branching, which can influence its physical properties and reactivity compared to other nitriles. The presence of two methyl groups at the fourth carbon provides steric hindrance, affecting its interactions in chemical reactions.
Properties
CAS No. |
81007-68-3 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
4,4-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-6-9(2,3)7-5-8-10/h4-7H2,1-3H3 |
InChI Key |
ZNNKKUIFCXCPSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)

![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)


![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)




